3-Bromo-n-(4-methylphenyl)propanamide

Description

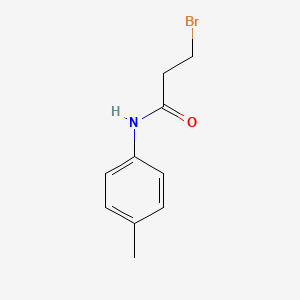

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N-(4-methylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-8-2-4-9(5-3-8)12-10(13)6-7-11/h2-5H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXKWPCCUDWGHIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90944020 | |

| Record name | 3-Bromo-N-(4-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21437-82-1 | |

| Record name | NSC98133 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-N-(4-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 3 Bromo N 4 Methylphenyl Propanamide

Established Synthetic Pathways to 3-Bromo-N-(4-methylphenyl)propanamide

The synthesis of this compound can be strategically approached through two primary routes: forming the amide bond first, followed by bromination, or by reacting a pre-brominated precursor with the appropriate amine.

The formation of the amide bond between p-toluidine (B81030) and a 3-bromopropanoyl moiety is a key step. A prevalent method for this transformation is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride. masterorganicchemistry.com In this case, p-toluidine is reacted with 3-bromopropanoyl chloride. The reaction is typically carried out in a biphasic system or in an inert solvent in the presence of a base, such as sodium hydroxide (B78521) or a tertiary amine, to neutralize the hydrochloric acid byproduct. masterorganicchemistry.com

Alternatively, amide coupling reagents can be employed to facilitate the reaction between p-toluidine and 3-bromopropanoic acid. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) activate the carboxylic acid, enabling nucleophilic attack by the amine. mdpi.com The use of DCC often includes an additive like 4-dimethylaminopyridine (B28879) (DMAP) to enhance the reaction rate. mdpi.com

A general procedure for the synthesis of a similar compound, 2-chloro-N-(p-tolyl)propanamide, involves the dropwise addition of α-chloropropionyl chloride to a vigorously stirred biphasic suspension of p-toluidine in toluene (B28343) and aqueous sodium hydroxide at low temperatures. researchgate.net This methodology can be adapted for the synthesis of this compound.

| Amide Formation Method | Reactants | Key Reagents/Conditions | Typical Yield |

| Schotten-Baumann Reaction | p-Toluidine, 3-Bromopropanoyl chloride | Inert solvent, Base (e.g., NaOH, pyridine) | Good to Excellent |

| Carbodiimide Coupling | p-Toluidine, 3-Bromopropanoic acid | DCC, DMAP, Inert solvent | Good |

Another synthetic strategy involves the bromination of a pre-formed N-(4-methylphenyl)propanamide scaffold. Electrophilic aromatic substitution is the key reaction type for introducing a bromine atom onto the phenyl ring. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose, offering advantages in terms of handling and selectivity compared to molecular bromine. organic-chemistry.orgrsc.org

The bromination of activated aromatic compounds, such as N-aryl amides, with NBS can be performed under various conditions. researchgate.net The reaction often proceeds in a polar solvent like acetonitrile. nih.gov For substrates with activating groups, the reaction can be highly regioselective. In the case of N-(4-methylphenyl)propanamide, the amide group is an ortho-, para-director. However, steric hindrance from the propanamide chain may influence the regioselectivity of the bromination.

Solid-state bromination using NBS has also been reported for substituted anilines, which can yield exclusively nuclear brominated products. organic-chemistry.orgresearchgate.net The reactivity in the solid state is influenced by reaction time, temperature, and the nature of the substituents on the aromatic ring. researchgate.net

| Bromination Reagent | Substrate | Typical Conditions | Key Observations |

| N-Bromosuccinimide (NBS) | N-(4-methylphenyl)propanamide | Acetonitrile, Room temperature | Good selectivity for aromatic bromination. |

| Bromine (Br₂) | N-(4-methylphenyl)propanamide | Acetic acid | Less selective, potential for side reactions. |

| NBS (Solid State) | N-(4-methylphenyl)propanamide | Solid-state mixing | Can offer high selectivity and yield. organic-chemistry.orgresearchgate.net |

Precursor Chemistry and Starting Material Considerations for Propanamide Synthesis

The primary precursors for the synthesis of this compound are p-toluidine and a C3 building block bearing a bromine atom and a reactive carbonyl group, such as 3-bromopropanoic acid or 3-bromopropanoyl chloride.

p-Toluidine is a commercially available aromatic amine. Its purity is crucial as impurities can lead to side products in the amidation reaction.

3-Bromopropanoyl chloride is a highly reactive acyl halide. It can be prepared from 3-bromopropanoic acid by reaction with thionyl chloride or oxalyl chloride. Due to its reactivity, it is often used immediately after preparation or stored under anhydrous conditions to prevent hydrolysis.

3-Bromopropanoic acid is a carboxylic acid that can be used in coupling reactions. It is generally more stable and easier to handle than its acyl chloride counterpart.

The choice between using 3-bromopropanoyl chloride or 3-bromopropanoic acid depends on the chosen synthetic route, with the former being suitable for Schotten-Baumann type reactions and the latter for carbodiimide-mediated couplings.

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues of this compound allows for the investigation of structure-activity relationships. Analogues can be prepared by modifying either the halogen on the propanamide chain or the substituents on the phenyl ring.

Halogen Analogues:

3-Chloro-N-(4-methylphenyl)propanamide: This analogue can be synthesized by reacting p-toluidine with 3-chloropropanoyl chloride, following a similar procedure to the bromo-derivative. researchgate.net

3-Iodo-N-(4-methylphenyl)propanamide: The iodo analogue could potentially be synthesized using 3-iodopropanoyl chloride or by a halogen exchange reaction from the bromo-derivative. The synthesis of 3-iodoindoles involves electrophilic cyclization with N-iodosuccinimide (NIS), suggesting NIS could be a reagent for direct iodination of the N-(4-methylphenyl)propanamide scaffold. bldpharm.com

3-Fluoro-N-(4-methylphenyl)propanamide: The synthesis of fluoro-analogues often requires specialized fluorinating agents. The synthesis of related fluoro-amides has been reported, for example, 3-Chloro-N-(3-fluoro-4-methylphenyl)propanamide, indicating the feasibility of incorporating fluorine on the aromatic ring. bldpharm.com

Aromatic Ring Derivatives: Derivatives with different substituents on the phenyl ring can be synthesized by starting with the corresponding substituted aniline. For instance, using 4-fluoro-2-methylaniline (B1329321) would lead to 3-Bromo-N-(4-fluoro-2-methylphenyl)propanamide.

| Analogue | Synthetic Approach | Key Reagents |

| 3-Chloro-N-(4-methylphenyl)propanamide | Acylation of p-toluidine | 3-Chloropropanoyl chloride |

| 3-Iodo-N-(4-methylphenyl)propanamide | Acylation or Halogen Exchange | 3-Iodopropanoyl chloride or NaI |

| 3-Fluoro-N-(4-methylphenyl)propanamide | Acylation with fluorinated precursor | 3-Fluoropropanoyl chloride |

| Ring-Substituted Analogues | Acylation of substituted anilines | Corresponding aniline, 3-Bromopropanoyl chloride |

Mechanistic Investigations of Synthetic Transformations

Amide Bond Formation: The mechanism of amide bond formation via the Schotten-Baumann reaction involves the nucleophilic attack of the amine (p-toluidine) on the electrophilic carbonyl carbon of the acyl chloride (3-bromopropanoyl chloride). This proceeds through a tetrahedral intermediate, which then collapses to form the amide and eliminate a chloride ion. The base present in the reaction mixture neutralizes the resulting hydrochloric acid, driving the reaction to completion.

In carbodiimide-mediated coupling, the carboxylic acid (3-bromopropanoic acid) reacts with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (p-toluidine), forming the amide bond and releasing dicyclohexylurea as a byproduct.

Bromination: The electrophilic aromatic bromination of the N-(4-methylphenyl)propanamide ring with NBS typically proceeds via an electrophilic substitution mechanism. In a polar solvent, NBS can generate a low concentration of Br₂ or a bromonium ion (Br⁺) source. The aromatic ring of the amide acts as a nucleophile and attacks the electrophilic bromine species, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. Subsequent deprotonation of this intermediate by a weak base (like the solvent or succinimide (B58015) anion) restores the aromaticity of the ring and yields the brominated product. The amide group directs the substitution to the ortho and para positions. Given that the para position is already occupied by a methyl group, bromination is expected to occur at the ortho position relative to the amide group.

Advanced Spectroscopic Characterization for Structural Elucidation of 3 Bromo N 4 Methylphenyl Propanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and correlations, a complete structural assignment can be made for 3-Bromo-N-(4-methylphenyl)propanamide.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides a precise count of the different types of protons and their immediate electronic environment. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the p-tolyl group, the aliphatic protons of the propanamide chain, and the amide proton.

The aromatic region typically displays two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on carbons adjacent to the amide nitrogen (H-2' and H-6') are generally found slightly downfield from the protons on carbons adjacent to the methyl group (H-3' and H-5') due to the deshielding effect of the amide functionality. The methyl group on the aromatic ring gives rise to a singlet in the upfield region.

The aliphatic portion of the molecule is defined by two triplets corresponding to the two methylene (B1212753) (-CH₂-) groups. The methylene group adjacent to the carbonyl (C2-H₂) is typically observed at a lower field than the methylene group adjacent to the bromine atom (C3-H₂) because of the carbonyl group's electron-withdrawing nature. The coupling between these adjacent methylene groups results in their characteristic triplet splitting pattern. The amide proton (NH) usually appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Table 1: ¹H NMR Chemical Shift and Multiplicity Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| NH (Amide) | ~7.8-8.2 | Broad Singlet |

| H-2', H-6' (Aromatic) | ~7.4-7.6 | Doublet |

| H-3', H-5' (Aromatic) | ~7.0-7.2 | Doublet |

| C3-H₂ (CH₂Br) | ~3.6-3.8 | Triplet |

| C2-H₂ (CH₂CO) | ~2.8-3.0 | Triplet |

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

Complementing the proton data, the ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. The spectrum for this compound shows distinct signals for the carbonyl carbon, the aromatic carbons, the aliphatic carbons, and the methyl carbon.

The carbonyl carbon (C=O) of the amide group is the most deshielded, appearing significantly downfield. The aromatic carbons show a pattern consistent with a 1,4-disubstituted ring. The carbon atom bonded to the nitrogen (C-1') is found at a lower field than the other substituted carbon bearing the methyl group (C-4'). The two sets of equivalent aromatic CH carbons (C-2'/C-6' and C-3'/C-5') can also be resolved. The aliphatic carbons, C-2 and C-3, are found in the upfield region, with the carbon attached to the electronegative bromine atom (C-3) being slightly more deshielded than the one adjacent to the carbonyl group (C-2). The methyl carbon of the tolyl group is typically the most shielded carbon, appearing furthest upfield.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | ~168-172 |

| C-1' (Aromatic) | ~135-137 |

| C-4' (Aromatic) | ~133-135 |

| C-2', C-6' (Aromatic) | ~129-130 |

| C-3', C-5' (Aromatic) | ~120-122 |

| C-2 (CH₂CO) | ~39-42 |

| C-3 (CH₂Br) | ~28-31 |

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.

Two-Dimensional NMR Techniques for Connectivity and Proximity Assessment

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for definitive structural confirmation. A COSY spectrum would show correlations between the protons on C-2 and C-3, confirming their adjacent relationship in the propanamide chain. It would also show correlations between the ortho- and meta-protons on the aromatic ring. An HSQC spectrum would establish direct one-bond correlations between each proton and the carbon to which it is attached, for instance, linking the proton signal at ~2.9 ppm to the carbon signal at ~40 ppm (C-2) and the aromatic proton signals to their corresponding aromatic carbon signals. These techniques provide an unambiguous assembly of the molecular fragments identified in the 1D spectra.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present. IR and Raman spectroscopy are complementary techniques that together offer a comprehensive vibrational profile of this compound.

Analysis of Amide Group Vibrations

The amide group is a prominent feature in the vibrational spectra of this compound. Several characteristic bands confirm its presence. The N-H stretching vibration typically appears as a sharp, intense band in the region of 3300-3250 cm⁻¹. The Amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense absorptions in the IR spectrum and is expected in the 1680-1650 cm⁻¹ range. The Amide II band, resulting from a combination of N-H in-plane bending and C-N stretching vibrations, is found around 1550-1530 cm⁻¹. These key vibrations provide strong evidence for the secondary amide functionality.

Table 3: Characteristic Amide Vibrational Frequencies

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3300 - 3250 | Stretching of the amide N-H bond |

| Amide I | 1680 - 1650 | Primarily C=O stretching |

Fingerprint Region Assignments and Aromatic Ring Modes

The fingerprint region of the IR and Raman spectra (below 1500 cm⁻¹) contains a wealth of complex vibrations that are unique to the molecule as a whole. Key assignments in this region include the C-N stretching vibration of the amide group and various C-H bending modes. The C-Br stretching vibration is expected to appear as a strong absorption in the far-infrared region, typically between 600 and 500 cm⁻¹.

The presence of the 1,4-disubstituted (para) aromatic ring gives rise to specific absorption bands. Aromatic C=C stretching vibrations are observed in the 1610-1580 cm⁻¹ and 1500-1450 cm⁻¹ regions. The substitution pattern is often confirmed by the presence of strong C-H out-of-plane bending vibrations in the 850-800 cm⁻¹ range, which is characteristic of para-disubstitution. These aromatic modes, in conjunction with the amide and aliphatic vibrations, complete the structural confirmation of this compound.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. The data acquired from mass spectrometry are crucial for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of the molecular ion.

Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with a high-energy electron beam. This process typically leads to the formation of a molecular ion (M+•), which is a radical cation, and a series of fragment ions. The fragmentation pattern is characteristic of the compound's structure and serves as a molecular fingerprint.

For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two m/z units ([M]+• and [M+2]+•), corresponding to the 79Br and 81Br isotopes, respectively.

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom.

McLafferty rearrangement: If sterically possible, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond.

Loss of the bromine atom: Cleavage of the C-Br bond, which is relatively weak, would result in a significant fragment ion.

A detailed analysis of an experimental spectrum would be required to confirm the exact fragmentation pathways and the relative abundances of the resulting ions.

Table 1: Postulated Major Fragment Ions in the EI-MS of this compound

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 241/243 | [C10H12BrNO]+• | Molecular Ion |

| 162 | [C10H12NO]+ | Loss of •Br |

| 107 | [C7H9N]+• | p-toluidine (B81030) radical cation |

| 106 | [C7H8N]+ | Cleavage of the amide bond |

This table is based on theoretical fragmentation patterns and requires experimental data for verification.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecular ion and its fragments, which is a critical step in confirming the molecular formula of an unknown compound.

For this compound, HRMS would be used to measure the exact mass of the molecular ion. The experimentally determined mass can then be compared to the calculated theoretical mass for the proposed molecular formula, C10H12BrNO.

Table 2: Theoretical and Required Experimental HRMS Data for this compound

| Molecular Formula | Isotope | Calculated Exact Mass (Da) | Experimentally Determined Mass (Da) |

|---|---|---|---|

| C10H12⁷⁹BrNO | ⁷⁹Br | 241.0102 | Data not available |

A close match between the calculated and experimental exact masses, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula. The absence of publicly available experimental HRMS data for this specific compound prevents a direct comparison.

Crystallographic Analysis and Solid State Structural Investigations of 3 Bromo N 4 Methylphenyl Propanamide

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

For the analogue, 2-azido-N-(4-methylphenyl)acetamide, SCXRD analysis revealed that the asymmetric unit contains three independent molecules. This indicates slight conformational differences between the molecules in the crystal lattice. The crystallographic data provides a foundational understanding of the solid-state conformation of molecules with the N-(4-methylphenyl)acetamide framework.

Table 1: Crystallographic Data for 2-Azido-N-(4-methylphenyl)acetamide

| Parameter | Value |

| Chemical Formula | C₉H₁₀N₄O |

| Formula Weight | 190.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.9314 (3) |

| b (Å) | 15.3537 (3) |

| c (Å) | 13.0645 (3) |

| β (°) | 100.322 (2) |

| Volume (ų) | 2750.08 (10) |

| Z | 12 |

Molecular Conformation and Torsion Angle Analysis in the Crystalline State

The conformation of a molecule in the solid state is defined by its torsion angles, which describe the rotation around single bonds. In the case of 2-azido-N-(4-methylphenyl)acetamide, the three independent molecules in the asymmetric unit exhibit notable differences in the orientation of the azido (B1232118) group. iucr.org

The torsion angles N—N—C—C for the three molecules are 173.9 (2)°, -102.7 (2)°, and 173.6 (2)°. iucr.org These values indicate that two of the molecules adopt a similar, nearly planar conformation between the azido and acetamide (B32628) groups, while the third molecule has a significantly twisted conformation.

The dihedral angles between the plane of the acetamide group and the phenyl ring are 24.2 (2)°, 22.58 (10)°, and 15.38 (10)° for the three independent molecules. nih.gov This demonstrates a consistent twist between the amide functionality and the aromatic ring across the different conformers in the crystal structure.

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. Co-crystallization involves crystallizing two or more different molecules together in a single crystal lattice. Currently, there are no published studies on the polymorphism or co-crystallization of 3-bromo-N-(4-methylphenyl)propanamide.

Computational and Theoretical Chemistry Approaches for 3 Bromo N 4 Methylphenyl Propanamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are powerful tools used to predict the molecular structure, properties, and reactivity of chemical systems. substack.com Methods like Density Functional Theory (DFT) and Ab Initio calculations offer a balance of accuracy and computational cost, making them standard approaches for studying organic molecules. mdpi.commdpi.com For a molecule like 3-Bromo-N-(4-methylphenyl)propanamide, these methods would provide fundamental insights into its behavior at the electronic level.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization. This process involves finding the arrangement of atoms in space that corresponds to the lowest energy, known as the equilibrium geometry. biointerfaceresearch.com For this compound, this would involve calculating key bond lengths, bond angles, and dihedral (torsion) angles.

Table 1: Hypothetical Key Geometric Parameters for Optimization This table illustrates the types of parameters that would be determined through geometry optimization. Actual values require specific calculations.

| Parameter | Description |

|---|---|

| C=O Bond Length | Length of the carbonyl double bond in the amide group. |

| C-N Bond Length | Length of the amide C-N bond. |

| N-C(aryl) Bond Length | Length of the bond connecting the nitrogen to the tolyl ring. |

| C-Br Bond Length | Length of the carbon-bromine bond. |

| C-N-C Angle | Bond angle of the amide nitrogen. |

| Dihedral Angle | Torsion angle between the aromatic ring and the amide plane. |

Electronic Structure Elucidation: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are fundamental descriptors of chemical reactivity and stability. nih.gov

A computational analysis of this compound would involve visualizing the spatial distribution of the HOMO and LUMO. Typically, in such aromatic amides, the HOMO is localized on the electron-rich N-(4-methylphenyl) moiety, while the LUMO may be distributed over the propanamide group or the aromatic ring. A small HOMO-LUMO gap suggests high chemical reactivity and polarizability, indicating the molecule is more susceptible to electronic transitions. nih.govnih.gov

Table 2: Frontier Molecular Orbital Energy Parameters This table lists the key electronic parameters derived from FMO analysis. Actual values would be calculated using methods like DFT.

| Parameter | Symbol | Description |

|---|---|---|

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital. |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap | ΔE | ELUMO - EHOMO; indicates chemical reactivity. |

| Ionization Potential | I | ≈ -EHOMO |

| Electron Affinity | A | ≈ -ELUMO |

| Chemical Hardness | η | ≈ (ELUMO - EHOMO) / 2 |

Charge Distribution and Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution around a molecule. nih.gov An MEP map illustrates regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions and predicting sites for electrophilic and nucleophilic attack. nih.gov

For this compound, an MEP map would likely show a region of high negative potential (typically colored red) around the electronegative oxygen atom of the carbonyl group, making it a prime site for electrophilic attack or hydrogen bonding. nih.gov Regions of positive potential (colored blue) would be expected around the amide hydrogen (N-H) and potentially the hydrogens of the methyl group, indicating sites susceptible to nucleophilic attack. The bromine atom would also influence the charge distribution significantly.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful method for studying intramolecular charge transfer, electron delocalization, and hyperconjugative interactions. researchgate.net It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy.

In this compound, key interactions would include the delocalization of the nitrogen lone pair (n) into the antibonding orbital of the carbonyl group (πC=O). This n → π interaction is characteristic of the amide bond and contributes to its planar nature and stability. Other significant interactions could involve delocalization from the aromatic ring's π orbitals into adjacent antibonding orbitals. The analysis provides a quantitative measure of these delocalization effects, offering deeper insight into the molecule's electronic structure beyond the simple Lewis structure representation. researchgate.net

Reaction Mechanism and Reactivity Prediction Studies

Computational chemistry is instrumental in mapping out reaction pathways and predicting the reactivity of molecules. astrobiology.com

Potential Energy Surface (PES) Mapping and Transition State Characterization

A Potential Energy Surface (PES) is a multidimensional surface that represents the energy of a system as a function of its geometry. astrobiology.com Mapping the PES is essential for understanding reaction mechanisms, as it allows for the identification of reactants, products, intermediates, and, crucially, transition states—the high-energy structures that represent the barrier to a reaction. mdpi.com

For this compound, a relevant study would be the mapping of the PES for a reaction such as nucleophilic substitution at the carbon bearing the bromine atom or hydrolysis of the amide bond. The process would involve identifying the coordinates that change during the reaction and calculating the energy at each step. The highest point on the lowest-energy path between reactants and products corresponds to the transition state. Characterizing the geometry and energy of this transition state allows for the calculation of the activation energy, which is a key determinant of the reaction rate. mdpi.com While general methodologies for PES mapping are well-established, specific applications to this molecule are not present in the surveyed literature. nih.gov

Global and Local Reactivity Descriptors (e.g., Conceptual DFT Indices: Electrophilicity, Nucleophilicity, Chemical Hardness)

Key global reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap implies greater hardness and lower reactivity.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is defined as ω = μ² / (2η).

Nucleophilicity (N): Describes the electron-donating capability of a molecule.

Table 1: Illustrative Global Reactivity Descriptors (Based on a related compound)

| Parameter | Symbol | Formula | Typical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.5 to -7.5 |

| LUMO Energy | ELUMO | - | -1.0 to -2.0 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.5 to 5.5 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.25 to 2.75 |

| Chemical Potential | μ | (EHOMO + ELUMO)/2 | -3.75 to -4.75 |

Note: The values in this table are representative examples from studies on similar bromo-aromatic compounds and are intended for illustrative purposes.

Local reactivity descriptors, such as Fukui functions, can further pinpoint the specific atomic sites within the molecule that are most susceptible to electrophilic or nucleophilic attack. researchgate.net

Molecular Electron Density Theory (MEDT) for Bond Evolution Analysis

Molecular Electron Density Theory (MEDT) is a theoretical framework used to study the mechanisms of chemical reactions by analyzing the changes in electron density along the reaction pathway. This approach challenges traditional frontier molecular orbital (FMO) theory explanations by focusing on the electron density to understand bond formation and cleavage.

MEDT analysis involves tracking the evolution of electron density at critical points (bond, ring, and cage critical points) along the reaction coordinate. This allows for a detailed understanding of how bonds are formed and broken during a chemical transformation. While no specific MEDT studies on this compound were identified, this theory could be applied to analyze its potential reaction mechanisms, such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the amide group. Such an analysis would provide a more nuanced picture of its reactivity compared to static descriptors alone.

Spectroscopic Property Simulation and Validation

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can validate experimental findings, assign vibrational modes and NMR signals, and understand how molecular structure relates to spectroscopic properties.

Vibrational Spectra Prediction (IR, Raman)

Infrared (IR) and Raman spectroscopy are key techniques for identifying functional groups and characterizing molecular structure. DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule. scispace.com These calculations are often performed using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). scispace.comresearchgate.net

The predicted harmonic vibrational frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other theoretical approximations. scispace.com For instance, in a study of 3′-bromopropiophenone, calculated vibrational frequencies showed good agreement with experimental FTIR and FT-Raman data, allowing for confident assignment of the observed spectral bands. researchgate.net A similar computational approach for this compound would yield a predicted vibrational spectrum, aiding in its experimental characterization.

Table 2: Expected Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Expected Wavenumber (cm-1) | Description |

|---|---|---|

| N-H Stretch | 3300-3400 | Amide N-H bond stretching |

| C-H Stretch (Aromatic) | 3000-3100 | Aryl C-H bond stretching |

| C-H Stretch (Aliphatic) | 2850-2960 | Alkyl C-H bond stretching |

| C=O Stretch (Amide I) | 1650-1680 | Amide carbonyl stretching |

| N-H Bend (Amide II) | 1530-1570 | Coupled N-H bending and C-N stretching |

Note: These are typical frequency ranges. Precise values would be obtained from a specific DFT calculation.

NMR Chemical Shift Calculation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations of NMR chemical shifts (δ) provide a powerful complement to experimental data. ucl.ac.ukaps.org The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to predict isotropic shielding constants, which are then converted to chemical shifts by referencing a standard compound like Tetramethylsilane (TMS). ucl.ac.uk

Calculations can predict both ¹H and ¹³C NMR spectra. The accuracy of these predictions depends on the level of theory, basis set, and consideration of solvent effects. liverpool.ac.uk While specific calculations for this compound are not available, the expected chemical shifts can be estimated based on related structures and general principles of NMR spectroscopy. docbrown.info For example, the protons on the methylphenyl ring will appear in the aromatic region (typically 7.0-7.5 ppm), while the methylene (B1212753) protons of the propanamide chain will be in the aliphatic region (around 2.5-3.5 ppm), with their exact shifts influenced by the neighboring bromine and amide groups. docbrown.info

Intermolecular Interaction Modeling (e.g., Hirshfeld Surface Analysis, Interaction Energies)

In the solid state, the arrangement of molecules is governed by intermolecular interactions. Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions within a crystal lattice. nih.gov The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact.

In conjunction with Hirshfeld analysis, the calculation of intermolecular interaction energies provides a quantitative measure of the stability of different molecular pairings within the crystal, elucidating the forces that direct the supramolecular architecture. researchgate.net

Table 3: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Based on a related compound)

| Contact Type | Percentage Contribution |

|---|---|

| H···H | 40-50% |

| C···H / H···C | 15-20% |

| Br···H / H···Br | 10-15% |

| O···H / H···O | 5-10% |

Note: Data is based on findings for (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one and is for illustrative purposes. nih.gov

Chemical Reactivity and Mechanistic Studies of 3 Bromo N 4 Methylphenyl Propanamide

Reactions Involving the Amide Functional Group

The amide functional group in 3-Bromo-N-(4-methylphenyl)propanamide is relatively stable but can undergo a variety of reactions under specific conditions. These reactions typically involve the cleavage of the C-N bond or reactions at the carbonyl carbon or the nitrogen atom.

Amide hydrolysis involves the cleavage of the amide bond to yield a carboxylic acid and an amine. This reaction can be catalyzed by either acid or base.

Under acidic conditions, the carbonyl oxygen is protonated, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which then collapses to release p-toluidine (B81030) and 3-bromopropanoic acid.

In basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then expels the amide anion, which is a poor leaving group. To facilitate this, the departing nitrogen is protonated by the solvent (e.g., water) to form p-toluidine and the carboxylate salt of 3-bromopropanoic acid. Generally, amide hydrolysis under basic conditions is slower than under acidic conditions and often requires more forcing conditions. A kinetic study of the hydrolysis of related N-aryliminotriphenylphosphoranes suggests that the reaction mechanism can change with pH. researchgate.net

The carbonyl group of the amide in this compound can be reduced to a methylene (B1212753) group (-CH(_2)-) to form the corresponding amine. This transformation requires strong reducing agents, such as lithium aluminum hydride (LiAlH(_4)). The reaction proceeds via the formation of an aluminum-complexed intermediate, which is then hydrolyzed to yield N-(4-methylphenyl)-3-bromopropan-1-amine. Weaker reducing agents, such as sodium borohydride, are generally not effective for the reduction of amides.

Transamidation is a process where the amide group is exchanged. This reaction involves the treatment of an amide with an amine, often in the presence of a catalyst, to form a new amide. wikipedia.orgnih.gov While amides are generally unreactive towards amines, this transformation can be facilitated by Lewis acids or certain transition metal catalysts that activate the amide carbonyl group. organic-chemistry.orgnsf.govsemanticscholar.org For this compound, a transamidation reaction with a different amine (R(_2)NH) would result in the formation of 3-bromo-N-R(_2)-propanamide and p-toluidine.

N-Alkylation involves the addition of an alkyl group to the nitrogen atom of the amide. This typically requires converting the amide into its conjugate base using a strong base, such as sodium hydride, followed by reaction with an alkyl halide. mdpi.com The resulting N-alkylated product would be N-(alkyl)-3-bromo-N-(4-methylphenyl)propanamide. The N-alkylation of amides can also be achieved with alcohols under certain catalytic conditions. rsc.org

N-Acylation would involve the addition of an acyl group to the amide nitrogen. This is a more challenging transformation due to the reduced nucleophilicity of the amide nitrogen. However, under specific conditions, such as the use of a strong base and a highly reactive acylating agent, N-acylation can be achieved.

Electrophilic Aromatic Substitution on the 4-Methylphenyl Ring

The 4-methylphenyl ring of this compound possesses two substituents that influence its reactivity towards electrophilic aromatic substitution: the activating methyl group (-CH₃) and the deactivating but ortho-, para-directing propanamide group (-NHCO(CH₂)₂Br). The interplay of these groups governs the regioselectivity of incoming electrophiles.

The N-acyl group of the propanamide moiety is a moderately deactivating group due to the electron-withdrawing nature of the carbonyl. However, the lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, directing incoming electrophiles to the ortho and para positions relative to the amide. In this specific compound, the para position is already occupied by the methyl group. Therefore, electrophilic substitution is anticipated to occur at the positions ortho to the amide group (positions 2 and 6) and ortho to the methyl group (positions 3 and 5).

The methyl group is an activating, ortho-, para-directing group. Its activating effect reinforces the ortho-directing nature of the amide group. Consequently, the positions most susceptible to electrophilic attack are those ortho to the amide and meta to the methyl group (positions 2 and 6), and the position ortho to the methyl group and meta to the amide group (position 3 and 5). Steric hindrance from the propanamide side chain may influence the ratio of substitution at these positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, bromination of activated aromatic systems can be achieved using reagents like N-bromosuccinimide (NBS), often in the presence of a catalyst. youtube.com While specific studies on the electrophilic substitution of this compound are not extensively documented, the outcomes can be predicted based on the directing effects of the existing substituents.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reagent | Expected Major Product(s) |

| HNO₃/H₂SO₄ | 3-Bromo-N-(4-methyl-2-nitrophenyl)propanamide and 3-Bromo-N-(4-methyl-3-nitrophenyl)propanamide |

| Br₂/FeBr₃ or NBS | 3-Bromo-N-(2-bromo-4-methylphenyl)propanamide and 3-Bromo-N-(3-bromo-4-methylphenyl)propanamide |

| RCOCl/AlCl₃ (Friedel-Crafts Acylation) | 3-Bromo-N-(2-acyl-4-methylphenyl)propanamide and 3-Bromo-N-(3-acyl-4-methylphenyl)propanamide |

Catalyst-Mediated Transformations

The presence of a bromine atom on the aliphatic chain and an aromatic ring makes this compound a versatile substrate for various catalyst-mediated transformations, particularly cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom in the 3-position is susceptible to substitution via palladium-catalyzed cross-coupling reactions, which are fundamental C-C and C-heteroatom bond-forming reactions.

Heck Reaction: In a Heck reaction, the C-Br bond could be coupled with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond, leading to the synthesis of unsaturated propanamide derivatives. organic-chemistry.orgnih.gov

Suzuki Coupling: The Suzuki reaction would involve the coupling of the bromo-propanamide with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govresearchgate.net This would allow for the introduction of a wide variety of alkyl, alkenyl, or aryl groups at the 3-position of the propanamide chain.

Buchwald-Hartwig Amination: This reaction would enable the formation of a C-N bond by coupling the bromo-propanamide with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orglibretexts.orgorganic-chemistry.orgacsgcipr.orgnih.gov This would provide access to 3-amino-N-(4-methylphenyl)propanamide derivatives.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base | 3-Alkenyl-N-(4-methylphenyl)propanamide |

| Suzuki Coupling | Boronic Acid (e.g., Phenylboronic acid) | Pd(PPh₃)₄, Base | 3-Aryl-N-(4-methylphenyl)propanamide |

| Buchwald-Hartwig Amination | Amine (e.g., Morpholine) | Pd₂(dba)₃, Ligand, Base | 3-Amino-N-(4-methylphenyl)propanamide |

Other Catalyst-Mediated Reactions: Besides palladium, other transition metals like copper and nickel can also catalyze similar cross-coupling reactions. Furthermore, intramolecular cyclization reactions can be envisaged. For instance, under basic conditions and with a suitable catalyst, an intramolecular N-alkylation could potentially occur, where the amide nitrogen attacks the carbon bearing the bromine, leading to the formation of a β-lactam (a four-membered cyclic amide).

Applications in Organic Synthesis and Materials Science

Role as a Synthetic Intermediate and Building Block

The presence of a bromine atom alpha to the carbonyl group and a secondary amide makes 3-Bromo-n-(4-methylphenyl)propanamide a valuable building block in synthetic chemistry. The electrophilic carbon attached to the bromine is susceptible to nucleophilic attack, while the amide group can direct reactions or participate in coupling chemistry.

As a synthetic precursor, this compound is instrumental in the assembly of more elaborate organic structures. The bromo-amide moiety is a key functional group that allows for a variety of chemical modifications.

Nucleophilic Substitution Reactions: The bromine atom serves as an excellent leaving group, facilitating reactions with a wide range of nucleophiles. This allows for the introduction of various functional groups, such as azides, cyanides, thiols, and amines, to create a diverse library of derivatives.

Carbon-Carbon Bond Formation: It can participate in classic carbon-carbon bond-forming reactions. For instance, in the presence of appropriate catalysts or reagents, it can be used in coupling reactions or act as an electrophile in reactions with organometallic reagents.

Scaffold for Complex Synthesis: Similar bromo-amide structures are recognized as versatile building blocks for constructing complex compounds. mdpi.comchemicalbook.com For example, related compounds are used as intermediates in the preparation of substituted biphenyls, fungicides, and various isoxazoline (B3343090) derivatives. chemicalbook.com The reactivity of this compound makes it a suitable starting material for multi-step syntheses targeting molecules with potential applications in pharmaceuticals and agrochemicals.

The linear structure of this compound, containing an electrophilic center (C-Br) and nucleophilic centers (N-H and O=C), is well-suited for intramolecular and intermolecular cyclization reactions to form a variety of heterocyclic rings. These heterocyclic motifs are central to the structure of many biologically active compounds and functional materials.

The strategic placement of the bromo and amide groups allows for the synthesis of several classes of heterocycles:

Azetidin-2-ones (β-lactams): Intramolecular cyclization via deprotonation of the amide nitrogen followed by nucleophilic attack on the carbon bearing the bromine can lead to the formation of the four-membered β-lactam ring, a core structure in many antibiotic families.

Thiophenes: While requiring multiple steps, related bromo-carboxamide structures have been utilized in regioselective lithiation and bromination reactions to generate highly functionalized tetra-substituted thiophene (B33073) derivatives, which are crucial components in materials chemistry and electronics. mdpi.com

Other Nitrogen and Oxygen Heterocycles: Through reactions with various binucleophiles, the compound can be used to construct larger rings such as piperazinones, morpholinones, or benzodiazepines, depending on the reaction partner and conditions.

Below is a table outlining potential heterocyclic systems that can be synthesized from this propanamide scaffold.

| Heterocyclic System | General Reaction Type | Potential Significance |

| Azetidin-2-one (β-Lactam) | Intramolecular Cyclization | Core of penicillin and cephalosporin (B10832234) antibiotics |

| Thiophene Derivatives | Multi-step Lithiation/Coupling | Building blocks for electronic materials and pharmaceuticals mdpi.com |

| Piperazinones | Reaction with Diamines | Scaffolds in medicinal chemistry |

| Morpholinones | Reaction with Amino Alcohols | Important pharmacophores |

Design and Synthesis of Functional Materials Based on Propanamide Scaffolds

The propanamide framework serves as a versatile scaffold for the design of advanced functional materials. rsc.orgmdpi.comnih.gov The ability to modify both the aromatic ring and the aliphatic chain allows for fine-tuning of the molecule's electronic, optical, and self-assembly properties.

Nonlinear optical (NLO) materials are of significant interest for their applications in modern technologies like optical data storage, telecommunications, and optical switching. nih.govresearchgate.net Organic compounds, in particular, have shown promise due to their high NLO responses and molecular tailorability. nih.gov The NLO properties of a molecule are governed by its polarizability and hyperpolarizability, which are enhanced in structures with strong electron donor and acceptor groups connected by a π-conjugated system.

While direct NLO studies on this compound are not extensively reported, related structures based on organic amide and pyrimidine (B1678525) scaffolds have been investigated for their NLO potential. nih.govmedmedchem.comymerdigital.com

Molecular Design Principles: The design of NLO materials often involves creating molecules with significant charge transfer. The propanamide scaffold can be modified to incorporate strong electron-donating and electron-withdrawing groups to enhance its NLO response.

Theoretical Studies: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are common computational methods used to predict the NLO properties of new organic molecules. nih.govmedmedchem.com These studies calculate key parameters like polarizability (α), first hyperpolarizability (β), and second-order hyperpolarizability (γ).

Crystalline Environment Effects: Research on related pyrimidine derivatives has shown that the crystalline environment can significantly enhance NLO behavior, with the third-order nonlinear susceptibility (χ³) being a key measure of performance for optical applications. nih.gov

The table below presents theoretical NLO data for representative organic molecules, illustrating the range of values sought in NLO material design.

| Compound Class | First Hyperpolarizability (β) | Second Hyperpolarizability (γ) | Computational Method |

| DTS(FBTTh2)2-based Derivative (MSTD7) | 13.44 × 10⁻²⁷ esu | 3.66 × 10⁻³¹ esu | M06/6-31G(d,p) nih.gov |

| Imidazo[1,2-a]pyridine Derivative | 0.0261 - 0.1015 (intrinsic) | -0.0486 to 0.0122 (intrinsic) | DFT/6-31G(d) ymerdigital.com |

Crystal engineering focuses on the rational design of crystalline solids with desired properties by controlling intermolecular interactions. rsc.org The functional groups within this compound—namely the amide N-H (hydrogen bond donor), the carbonyl C=O (hydrogen bond acceptor), and the C-Br group (halogen bond donor)—make it an excellent candidate for constructing ordered supramolecular assemblies. umass.eduamanote.comnih.govrsc.org

Hydrogen Bonding: The N-H···O hydrogen bond is a robust and directional interaction that is frequently exploited in the crystal engineering of amide-containing molecules. In the crystal structure of related compounds, such as 3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide, these N-H···O interactions connect molecules into infinite chains. nih.govresearchgate.net

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites like the carbonyl oxygen or other nucleophilic atoms. This interaction is highly directional and provides an additional tool for guiding the self-assembly process. rsc.org

Two-Dimensional Crystallization: The prediction and control of supramolecular structures are often governed by a delicate balance of these non-covalent interactions. rsc.org By making minor structural modifications, it is possible to access different supramolecular patterns, a strategy that is crucial for developing surface-based 2D materials and porous bi-component networks. rsc.org

The predictable formation of these non-covalent bonds allows for the construction of well-defined one-, two-, or three-dimensional networks, which is fundamental to creating materials with specific properties, such as porosity or tailored electronic behavior.

| Intermolecular Interaction | Donor | Acceptor | Typical Role in Assembly |

| Hydrogen Bond | Amide N-H | Carbonyl C=O | Formation of chains and sheets nih.govresearchgate.net |

| Halogen Bond | C-Br | Carbonyl C=O, other Lewis bases | Directional control, network formation rsc.org |

| π-π Stacking | p-tolyl ring | p-tolyl ring | Stabilization of layered structures |

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 3-Bromo-N-(4-methylphenyl)propanamide?

Methodological Answer:

The synthesis typically involves bromination of a propanamide precursor followed by coupling with 4-methylaniline. Key steps include:

- Bromination: Use of brominating agents (e.g., N-bromosuccinimide) under controlled conditions to introduce the bromine atom at the β-position of the propanamide backbone .

- Amide Coupling: Activation of the carboxylic acid group (e.g., via thionyl chloride) and reaction with 4-methylaniline in anhydrous solvents like dichloromethane .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to achieve >95% purity .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer:

Single-crystal X-ray diffraction provides atomic-level resolution of bond lengths, angles, and stereochemistry. For example:

- Crystallization: Grow crystals via slow evaporation in ethanol/water mixtures at 4°C .

- Data Collection: Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and φ/ω scans .

- Analysis: Refinement with SHELXL reveals key parameters (e.g., triclinic P1 space group, α = 118.5°, β = 99.0°) and confirms bromine positioning . Contradictions in torsion angles can be resolved using Hirshfeld surface analysis .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- 1H NMR: Identify aromatic protons (δ 7.2–7.4 ppm for 4-methylphenyl) and bromine-induced deshielding of adjacent protons (δ 4.1–4.3 ppm) .

- 13C NMR: Confirm carbonyl (C=O, ~170 ppm) and quaternary carbons adjacent to bromine (~45 ppm) .

- IR Spectroscopy: Detect amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Mass Spectrometry: ESI-MS in positive ion mode confirms molecular ion [M+H]+ at m/z 272.138 .

Advanced: How can researchers resolve discrepancies between experimental and computational NMR chemical shifts?

Methodological Answer:

- Solvent Effects: Re-run NMR in deuterated DMSO to mimic computational solvent models (e.g., Gaussian09 with PCM solvent parameters) .

- Conformational Analysis: Use DFT (B3LYP/6-311+G(d,p)) to model rotational isomers and compare Boltzmann-weighted shifts with experimental data .

- Validation: Cross-check with DEPT-135 and 2D COSY spectra to assign overlapping signals .

Basic: What purification strategies are optimal for isolating this compound?

Methodological Answer:

- Recrystallization: Use ethanol/water (3:1) to exploit solubility differences; monitor via TLC (Rf ~0.5 in ethyl acetate/hexane) .

- Column Chromatography: Silica gel (60–120 mesh) with gradient elution (5% → 30% ethyl acetate in hexane) .

- Purity Assessment: HPLC (C18 column, acetonitrile/water, 1.0 mL/min) to verify ≥95% purity .

Advanced: How can regioselectivity in bromination be controlled for structurally related propanamides?

Methodological Answer:

- Directing Groups: Electron-donating substituents (e.g., methoxy) on the aryl ring direct bromination to para positions .

- Catalytic Systems: Use Lewis acids (e.g., FeCl3) to polarize the C-Br bond and stabilize transition states .

- Kinetic vs. Thermodynamic Control: Lower temperatures (−20°C) favor kinetic products (e.g., β-bromination), while higher temperatures favor thermodynamic isomers .

Safety: What precautions are essential when handling brominated propanamides?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of bromine vapors during synthesis .

- Waste Disposal: Neutralize brominated byproducts with 10% sodium thiosulfate before aqueous disposal .

Advanced: How can reaction mechanisms be elucidated using kinetic isotope effects (KIEs)?

Methodological Answer:

- Isotopic Labeling: Synthesize deuterated analogs (e.g., D2O exchange for N-H protons) to track hydrogen transfer steps .

- Rate Studies: Compare kH/kD values using GC-MS; KIE > 2 suggests rate-limiting proton transfer .

- Computational Modeling: Transition state optimization with QM/MM (e.g., ORCA software) validates experimental KIEs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.